molecular formula C17H23NO6 B558320 Boc-Glu-OBzl CAS No. 30924-93-7

Boc-Glu-OBzl

Cat. No. B558320
CAS RN: 30924-93-7
M. Wt: 337.4 g/mol
InChI Key: CVZUKWBYQQYBTF-ZDUSSCGKSA-N
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Description

Boc-Glu-OBzl is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It is an amino acid building block and has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .


Synthesis Analysis

Boc-Glu-OBzl is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . The exact synthesis process is not detailed in the search results.


Molecular Structure Analysis

The empirical formula of Boc-Glu-OBzl is C17H23NO6 . Its molecular weight is 337.37 . The SMILES string is CC(C)(C)OC(=O)NC@@H=O)C(=O)OCc1ccccc1 .


Physical And Chemical Properties Analysis

Boc-Glu-OBzl is a white to off-white powder . It has a melting point of 95-99 °C . The storage temperature is -20°C .

Scientific Research Applications

  • Boc-Glu-OBzl is used in the synthesis of molecularly imprinted polymeric membranes for chiral recognition and enantioselective electrodialysis, demonstrating selective adsorption capabilities (Yoshikawa, Ooi, & Izumi, 2001).

  • It plays a role in the crystal structure analysis of peptides, where its inclusion in peptide chains helps form parallel zipper arrangements of interacting helical peptide columns, which is crucial for understanding peptide and protein structures (Karle, Flippen-Anderson, Uma, & Balaram, 1990).

  • Boc-Glu-OBzl is instrumental in peptide synthesis, particularly in the creation of dipeptide derivatives and analogs, showcasing its versatility in synthetic chemistry (Zemlyakov, 2005).

  • It is also used in the synthesis of protected oligophosphoseryl peptides from bovine caseins, aiding in the understanding of protein phosphorylation and its implications in biology (Paquet & Johns, 2009).

  • The compound is a component in the synthesis of peptides for structural studies, like in the case of the C-terminal nonapeptide of alamethicin, providing insights into peptide conformations and interactions (Bosch, Jung, Schmitt, & Winter, 1985).

  • Boc-Glu-OBzl is relevant in the study of side reactions in solid-phase peptide synthesis, highlighting the importance of understanding and controlling synthetic processes in peptide chemistry (Hsieh, Demaine, & Gurusidaiah, 2009).

  • It is used in the synthesis of highly sensitive peptide-4-methylcoumaryl-7-amide substrates for proteases and trypsin, contributing to the development of specific substrates for enzymes (Kawabata et al., 1988).

Safety And Hazards

Boc-Glu-OBzl is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZUKWBYQQYBTF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184917
Record name tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu-OBzl

CAS RN

30924-93-7
Record name 1-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30924-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030924937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
633
Citations
T Nakata, M Takahashi, M Nakatani… - Bioscience …, 1995 - Taylor & Francis
The role of the acidic fragment (Asp-Glu-Glu) in delicious peptides was investigated in detail by using the Na + or K + salts of acidic oligopeptides so that amount of Na + or K + intake of …
Number of citations: 50 www.tandfonline.com
Y Ma, B Xu, Y Fang, Z Yang, J Cui, L Zhang, L Zhang - Molecules, 2011 - mdpi.com
Based on the analysis of the crystal structure of MG101 (1) and 20S proteasomes, a new series of peptide aldehyde derivatives were designed and synthesized. Their ability to inhibit …
Number of citations: 26 www.mdpi.com
L KRZYZANOWSKI… - International Journal of …, 1987 - Wiley Online Library
N‐(4‐aminobenzoyl)‐γ‐oligo (l‐glutamic acid)s (6) containing from two to six glutamic residues have been prepared in solution using Nα‐Boc‐α‐Bzl protections and isobutyl‐…
Number of citations: 5 onlinelibrary.wiley.com
N Mihala, A Csámpai, J Ilaš, D Kikelj… - Journal of Peptide …, 2006 - Wiley Online Library
Alternative RGD mimetics—with the exception of glycine—c(Arg‐Asp) 1, c(Arg‐Glu) 2 and c[Arg‐Asp(Phe‐OH)] 3 were synthesized. The DKPs were prepared on solid phase with …
Number of citations: 7 onlinelibrary.wiley.com
N TENO, S TSUBOI, T SHIMAMURA… - Chemical and …, 1987 - jstage.jst.go.jp
Three S-peptide analogues of bovine pancreatic ribonuclease A (RNase A),[Nle1][Lys7] S-peptide(I),[Lys1][Nle7] S-peptide(II) and [Nle1][Nle7] S-peptide(III), were synthesized by the …
Number of citations: 7 www.jstage.jst.go.jp
S Oh-uchi, JS Lee, M Narita - Bulletin of the Chemical Society of Japan, 1996 - journal.csj.jp
The influence of protecting groups on the β-sheet-structure stability of protected peptides was studied in organic solvents. α-Amino groups, carboxyl groups, and side-chain functional …
Number of citations: 3 www.journal.csj.jp
SJ Pasaribu - Australian Journal of Chemistry, 1977 - CSIRO Publishing
The main encephalitogenic determinant of bovine myelin basic protein (MBP 114-122) has been synthesized through fragment condensation of tetrapeptide, Boc-Phe-Ser-Trp-Gly-OH, …
Number of citations: 6 www.publish.csiro.au
H Schmitt, W Winter, R Bosch… - Liebigs Annalen der …, 1982 - Wiley Online Library
As models of the helical N‐terminal part of alamethicin the undecapeptides Boc‐L‐Ala‐[Aib‐Ala] 2 ‐Glu(OBzl)‐Ala‐[Aib‐Ala] 2 ‐OMe (1) and Boc‐L‐Ala‐[Aib‐Ala] 2 ‐Gly‐Ala‐[Aib‐Ala] 2 …
KUNHWA HSIEH, MM DEMAINE… - International Journal of …, 1996 - Wiley Online Library
Side reactions in peptide synthesis indicate steps needing improvement as well as opportunities for structural diversification in combinatorial design. Among the side reactions observed …
Number of citations: 15 onlinelibrary.wiley.com
M MOKOTOFF, A Patchornik - International Journal of Peptide …, 1983 - Wiley Online Library
In this report we further show the utility and efficiency of polymer‐bound 1‐hydroxybenzotriazole (PHBT) as an almost ideal support for the polymeric reagent method of peptide …
Number of citations: 34 onlinelibrary.wiley.com

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